Dimethyl ethylidenemalonate

Vue d'ensemble

Description

Its structure enables reactivity as a Michael acceptor and dienophile, making it valuable in organic synthesis. The compound is synthesized via palladium(0)-catalyzed deconjugative allylation of alkylidenemalonates, as demonstrated in reactions with allylic acetates under mild conditions . Applications span photoredox catalysis (e.g., methionine conjugation ) and pharmaceutical intermediate synthesis.

Mécanisme D'action

Target of Action

Dimethyl 2-ethylidenemalonate, also known as Dimethyl ethylidenemalonate, is a chemical compound that has been employed as an electrophile in various chemical reactions . The primary targets of this compound are the reactants in these reactions, which can include enamides and enecarbamates .

Mode of Action

The compound interacts with its targets through a process known as the Michael reaction . In this reaction, the compound acts as an electrophile, accepting electrons from nucleophilic reactants . This results in the formation of new chemical bonds and the generation of reaction products .

Biochemical Pathways

The exact biochemical pathways affected by Dimethyl 2-ethylidenemalonate depend on the specific reactants involved in the reaction. For instance, when the compound is used in reactions with enamides and enecarbamates, it can lead to the formation of N-bound α-cyanocarbanion complexes . These complexes can then participate in further reactions, leading to various downstream effects.

Result of Action

The primary result of the action of Dimethyl 2-ethylidenemalonate is the formation of new chemical compounds. For example, in reactions with enamides and enecarbamates, the compound can lead to the formation of N-bound α-cyanocarbanion complexes . These complexes can then participate in further reactions, leading to the synthesis of a wide range of chemical products.

Activité Biologique

Dimethyl ethylidenemalonate (DMEM) is a compound that has garnered attention in various fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMEM, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

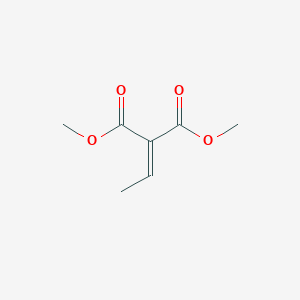

This compound is an alkylidenemalonate derivative characterized by its ethylidene group flanked by two ester functionalities. Its chemical formula is , and it has a molecular weight of 160.17 g/mol. The compound's structure allows it to participate in various chemical reactions, including Michael additions, which are crucial for synthesizing biologically active compounds.

The biological activity of DMEM can be attributed to its ability to act as a Michael acceptor in nucleophilic addition reactions. This property enables DMEM to form adducts with various nucleophiles, which can lead to the development of compounds with significant pharmacological properties.

1. Anticancer Activity

Research has indicated that DMEM exhibits potential anticancer properties through its ability to induce apoptosis in cancer cells. A study demonstrated that DMEM derivatives could selectively target cancerous cells while sparing normal cells, suggesting a mechanism that involves the modulation of cell signaling pathways associated with growth and survival .

2. Antimicrobial Properties

DMEM has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that DMEM derivatives inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have investigated the biological activity of DMEM and its derivatives. Below are key findings from relevant research:

Applications in Medicinal Chemistry

The unique reactivity of DMEM makes it a valuable intermediate in synthesizing various pharmaceuticals. Its ability to undergo Michael addition reactions allows for the formation of complex molecules that can serve as leads in drug discovery.

1. Synthesis of Bioactive Compounds

DMEM is often used as a starting material for synthesizing bioactive compounds. For instance, studies have shown that it can be used to create inhibitors for specific enzymes involved in disease pathways .

2. Development of Anticancer Agents

The modification of DMEM has led to the creation of new compounds with enhanced anticancer properties. Research indicates that certain derivatives exhibit increased potency against specific cancer cell lines, making them candidates for further development as therapeutic agents .

Applications De Recherche Scientifique

Chemical Properties and Structure

Dimethyl ethylidenemalonate is an ester derivative of malonic acid, characterized by the presence of two methoxy groups and an ethylidene moiety. Its chemical formula is , and it exhibits unique reactivity patterns due to the presence of conjugated double bonds.

Synthesis and Reactivity

This compound is employed as an electrophile in several key reactions:

- Palladium-Catalyzed Reactions : It has been used in palladium(0)-catalyzed deconjugative allylation reactions, which allow for the formation of complex carbon frameworks by enabling the addition of allylic groups to various substrates. This method has been shown to produce conjugated dienes attached to quaternary carbon centers, demonstrating its utility in synthetic organic chemistry .

- Michael Additions : The compound serves as a Michael acceptor in asymmetric Michael reactions with enamides and enecarbamates. These reactions are significant for constructing carbon-carbon bonds with high stereoselectivity, making them valuable in the synthesis of pharmaceuticals and natural products .

Applications in Organic Synthesis

This compound plays a critical role in the synthesis of various biologically active compounds:

- Synthesis of Pharmaceuticals : It is utilized in the preparation of several medicinally relevant compounds, including those used for treating neurological disorders and inflammatory conditions. For instance, it has been involved in synthesizing compounds like vigabatrin and nalidixic acid, which are important in clinical settings .

- Formation of Carbonyl Ylides : The compound can generate reactive carbonyl ylides that participate in cycloaddition reactions. This application is particularly noteworthy for creating complex cyclic structures that are often found in natural products .

Case Study 1: Synthesis of Conjugated Dienes

A study demonstrated the use of this compound in synthesizing conjugated dienes via palladium-catalyzed allylation. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's effectiveness as a building block for more complex molecules .

Case Study 2: Asymmetric Michael Reactions

In another research effort, this compound was employed as an electrophile in catalytic asymmetric Michael reactions. The results indicated that using this compound significantly enhanced the yield and enantioselectivity of the desired products compared to traditional methods .

Summary Table of Applications

Analyse Des Réactions Chimiques

Chemical Reactions Involving Dimethyl Ethylidenemalonate

This compound participates in various chemical reactions, which can be categorized as follows:

3.1. Knoevenagel Condensation

-

Description : This reaction involves the condensation of dimethyl malonate with aldehydes or ketones to form α,β-unsaturated esters.

-

Mechanism : The reaction mechanism includes deprotonation of the malonate followed by nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a β-hydroxy ester that subsequently undergoes dehydration.

3.2. Michael Addition Reactions

-

Description : this compound acts as a Michael acceptor due to its electrophilic nature, allowing it to react with nucleophiles.

-

Example : It can react with various nucleophiles such as amines or thiols, forming adducts that can be further transformed into more complex structures.

3.3. Cycloaddition Reactions

-

Description : The compound can undergo cycloaddition reactions, where it reacts with other unsaturated compounds to form cyclic structures.

-

Research Findings : Recent studies have shown that this compound can participate in [2+2] cycloaddition reactions, leading to the formation of cyclobutane derivatives when reacted with specific reagents under controlled conditions .

3.4. Ozonolysis

-

Description : Ozonolysis is another significant reaction pathway for this compound, particularly when aiming to cleave double bonds.

-

Process : The ozonolysis typically involves treating the compound with ozone followed by reductive workup (e.g., using dimethyl sulfide) to yield aldehydes or ketones.

Q & A

Basic Research Questions

Q. What systematic approaches are recommended for compiling and evaluating literature on dimethyl ethylidenemalonate?

Q. How can this compound be synthesized and purified for use in conjugate addition reactions?

A common protocol involves reacting dimethyl malonate with ethylidene derivatives under basic conditions. For example, a mixture of dimethyl malonate and ethylidenemalonate in diethyl ether, catalyzed by a base, yields trimethyl 2-methylpropane-1,1,3-tricarboxylate. Purification via flash chromatography (1:1 hexane:diethyl ether) is typical, with product validation by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. What analytical methods are critical for characterizing reaction outcomes involving this compound?

Chiral HPLC (e.g., Chiralpak IC/IB columns) is essential for determining enantiomeric excess (ee) in asymmetric Michael additions. NMR spectroscopy monitors reaction progress and confirms structural assignments, particularly for distinguishing diastereomers or regioisomers .

Advanced Research Questions

Q. Why does this compound exhibit lower enantioselectivity compared to nitroolefins in organocatalytic Michael additions?

The carbonyl group in this compound has weaker Lewis basicity than nitro groups, reducing catalyst-substrate interactions (e.g., H-bonding with thiourea catalysts). This allows non-stereoselective background reactions to dominate, yielding lower ee (20–28%). In contrast, nitro-substituted acceptors show stronger electrophilicity, enhancing catalyst control and ee (up to 73%) .

Q. How can reactivity scales (e.g., Mayr’s parameters) guide experimental design for reactions with this compound?

Mayr’s electrophilicity (E) and nucleophilicity (N) values predict reaction feasibility. For instance, this compound (E ~ -20.55) pairs effectively with strong nucleophiles like nitromethane (N = 20.71) or malononitrile (N = 19.36). However, weakly electrophilic analogs (e.g., dimethyl benzylidenemalonate) require activating groups (e.g., para-nitro) to achieve viable reaction rates .

Q. What strategies resolve contradictions in enantioselectivity data across studies using thiourea catalysts?

Discrepancies often arise from substrate electronic effects or competing reaction pathways. For example:

- Catalyst tuning : Modifying the thiourea’s aryl groups improves H-bonding with the malonate’s carbonyl, suppressing background reactions .

- Substrate modification : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, favoring catalyst-mediated pathways over racemic autocatalysis . Meta-analyses using heterogeneity metrics (e.g., I<sup>2</sup>) can quantify variability across studies and identify confounding factors .

Q. How does steric and electronic variation in alkylidenemalonates influence reaction kinetics and product distribution?

- Steric effects : Bulky β-substituents (e.g., ethyl vs. methyl) slow nucleophilic attack, favoring thermodynamic control.

- Electronic effects : Electron-deficient acceptors (e.g., nitrobenzylidenemalonate) accelerate conjugate additions but may reduce stereochemical fidelity. Kinetic profiling (e.g., time-resolved NMR) and DFT calculations can dissect these contributions .

Q. Methodological Considerations

Q. What statistical tools are recommended for analyzing heterogeneity in enantioselectivity data?

Higgins’ I<sup>2</sup> statistic quantifies the proportion of total variability due to heterogeneity (vs. chance). Values >50% indicate significant inconsistencies, prompting subgroup analysis (e.g., by catalyst class or solvent) .

Q. How can researchers optimize reaction conditions for high-yielding, stereoselective additions to this compound?

- Solvent selection : Toluene or CH2Cl2 minimizes competing side reactions.

- Catalyst loading : 10 mol% thiourea catalysts balance cost and efficiency.

- Temperature control : Lower temperatures (0–25°C) enhance stereoselectivity by slowing non-catalytic pathways .

Q. What are the limitations of using this compound in cascade reactions or multi-step syntheses?

Its moderate electrophilicity restricts compatibility with weak nucleophiles (e.g., unactivated ketones). Pre-activation (e.g., silyl enol ether formation) or tandem catalysis (e.g., acid-thiourea bifunctional systems) may overcome this .

Comparaison Avec Des Composés Similaires

Diethyl Ethylidenemalonate (CAS 1462-12-0)

- Structure : Ethyl esters instead of methyl esters.

- Synthesis : Produced from diethyl malonate, ethylidene bromide, and sodium ethoxide .

- Reactivity : Lower electrophilicity compared to dimethyl analogs due to bulkier ethyl groups, resulting in poorer yields (e.g., 19% in Diels-Alder reactions ).

- Applications : Used as a radical trap in photoredox systems but less efficient in allylation reactions than dimethyl derivatives .

Diethyl Ethoxymethylenemalonate (DEEEM; CAS 87-13-8)

- Structure : Ethoxymethylene group (CH(OEt)=C) instead of ethylidene.

- Synthesis : Derived from ethyl malonate and ethyl orthoformate under acidic conditions .

- Reactivity : The electron-donating ethoxy group reduces electrophilicity, favoring nucleophilic substitutions in pharmaceutical synthesis .

- Applications : Key intermediate for antibiotics and antivirals .

Dimethyl Malonate (CAS 108-59-8)

- Structure : Lacks the ethylidene group, making it a simple malonic ester.

- Properties : Lower molecular weight (160.17 g/mol) and higher volatility than ethylidenemalonates .

- Reactivity: Unable to participate as a dienophile due to absence of conjugated double bonds. Used as a solvent or crosslinking agent .

Dimethyl Fumarate (DMF; CAS 624-49-7)

- Structure : Fumarate ester (trans-CH₂=CH group) vs. malonate backbone.

- Applications: Clinically used for multiple sclerosis (MS) due to immunomodulatory effects .

- Key Difference : Fumarate’s α,β-unsaturated ester structure enhances bioavailability and therapeutic activity compared to malonates .

Diphenyl Ethylidenemalonate

- Structure : Phenyl esters instead of methyl/ethyl.

- Reactivity : Higher electrophilicity due to electron-withdrawing phenyl groups, enabling efficient Michael additions .

- Applications : Synthetic equivalent of crotonic esters in asymmetric catalysis .

Data Tables

Table 1: Physicochemical Properties

Table 2: Reactivity in Key Reactions

Research Findings

- Synthetic Utility : this compound outperforms diethyl analogs in Pd-catalyzed allylation due to lower steric hindrance .

- Biological Relevance : Elevated levels of this compound correlate with sepsis-associated encephalopathy (SAE), suggesting metabolic pathway involvement .

- Thermal Stability : Diethyl derivatives require higher distillation temperatures (>200°C) compared to dimethyl versions .

Propriétés

IUPAC Name |

dimethyl 2-ethylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCFZWCJSXQAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342362 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17041-60-0 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.